molecular formula C8H7N3O2 B13594406 6-methyl-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylicacid CAS No. 2803834-72-0

6-methyl-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylicacid

Cat. No.: B13594406
CAS No.: 2803834-72-0
M. Wt: 177.16 g/mol
InChI Key: HFBOVFJGDCLHJV-UHFFFAOYSA-N
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Description

6-methyl-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid is a heterocyclic compound that features a fused pyrrole and pyrimidine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 5-bromopyrimidin-4-amines with alkynes in the presence of a copper catalyst and 6-methylpicolinic acid . This reaction proceeds through a one-pot protocol, yielding the desired pyrrolo[3,2-d]pyrimidine derivatives in moderate to excellent yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable practices are often applied to optimize the synthesis process, reduce waste, and improve yield. The use of catalytic systems and environmentally benign solvents is encouraged to make the process more efficient and eco-friendly.

Chemical Reactions Analysis

Types of Reactions

6-methyl-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

6-methyl-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by mimicking natural ligands. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 6-position and the carboxylic acid group at the 4-position can significantly impact its interaction with biological targets and its overall pharmacokinetic properties.

Properties

CAS No.

2803834-72-0

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

6-methyl-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid

InChI

InChI=1S/C8H7N3O2/c1-4-2-5-6(11-4)7(8(12)13)10-3-9-5/h2-3,11H,1H3,(H,12,13)

InChI Key

HFBOVFJGDCLHJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C(=NC=N2)C(=O)O

Origin of Product

United States

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